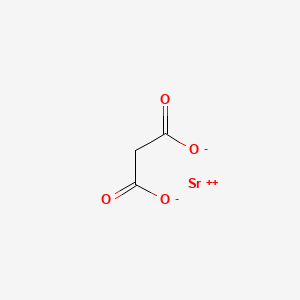

Strontium malonate

Vue d'ensemble

Description

Le maléate de strontium est un composé organique qui appartient à la classe des acides dicarboxyliques et de leurs dérivés. Il est en cours de développement en tant que nouveau médicament oral disponible pour le traitement et la prévention de l’ostéoporose . Le composé est connu pour sa capacité à augmenter la formation osseuse tout en diminuant la résorption osseuse, offrant ainsi un bénéfice squelettique durable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le maléate de strontium peut être synthétisé par la réaction de neutralisation entre l’acide malonique et l’hydroxyde de strontium en solution aqueuse . La réaction se produit généralement à une température inférieure ou égale à 50 °C, assurant une grande pureté et des rendements élevés .

Méthodes de production industrielle : La production industrielle du maléate de strontium implique la réaction du carbonate de strontium avec l’acide malonique en milieu aqueux. Le mélange réactionnel est maintenu à une température d’environ 50 °C ou moins pendant une période maximale de 300 minutes . Cette méthode garantit une distribution homogène du strontium dans le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le maléate de strontium subit diverses réactions chimiques, notamment :

Oxydation : Le maléate de strontium peut être oxydé pour former du carbonate de strontium et du dioxyde de carbone.

Réduction : Le composé peut être réduit pour former du strontium et de l’acide malonique.

Substitution : Le maléate de strontium peut subir des réactions de substitution avec d’autres acides carboxyliques pour former différents sels de strontium.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions se produisent généralement en présence d’un catalyseur tel que l’acide sulfurique.

Principaux produits formés :

Oxydation : Carbonate de strontium et dioxyde de carbone.

Réduction : Strontium et acide malonique.

Substitution : Divers sels de strontium en fonction de l’acide carboxylique utilisé.

4. Applications de la recherche scientifique

Le maléate de strontium a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur pour la synthèse d’autres composés de strontium.

Biologie : Étudié pour ses effets sur le métabolisme osseux et son utilisation potentielle dans la régénération osseuse.

Médecine : En cours d’investigation pour le traitement et la prévention de l’ostéoporose.

Industrie : Utilisé dans la production de nanoparticules à base de strontium pour diverses applications, y compris l’administration de médicaments, la remédiation environnementale et les catalyseurs

Applications De Recherche Scientifique

Strontium malonate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other strontium compounds.

Biology: Studied for its effects on bone metabolism and its potential use in bone regeneration.

Medicine: Investigated for the treatment and prevention of osteoporosis.

Industry: Utilized in the production of strontium-based nanoparticles for various applications, including drug delivery, environmental remediation, and as catalysts

Mécanisme D'action

Le maléate de strontium exerce ses effets en augmentant la formation osseuse tout en diminuant la résorption osseuse . Le composé agit sur les récepteurs sensibles au calcium dans les cellules osseuses, favorisant l’activité des ostéoblastes (cellules formant les os) et inhibant l’activité des ostéoclastes (cellules résorbant les os) . Cette double action entraîne une augmentation nette de la densité et de la résistance osseuse.

Composés similaires :

Ranelate de strontium : Un autre composé à base de strontium utilisé pour le traitement de l’ostéoporose.

Chlorure de strontium : Utilisé dans les produits de soins dentaires pour ses propriétés désensibilisantes.

Carbonate de strontium : Couramment utilisé en pyrotechnie et comme précurseur d’autres composés de strontium.

Unicité du maléate de strontium : Le maléate de strontium est unique en son application spécifique pour le traitement de l’ostéoporose, avec un mécanisme d’action bien défini qui cible le métabolisme osseux . Sa capacité à favoriser simultanément la formation osseuse et à inhiber la résorption osseuse le distingue des autres composés similaires.

Comparaison Avec Des Composés Similaires

Strontium ranelate: Another strontium-based compound used for the treatment of osteoporosis.

Strontium chloride: Used in dental care products for its desensitizing properties.

Strontium carbonate: Commonly used in pyrotechnics and as a precursor for other strontium compounds.

Uniqueness of Strontium Malonate: this compound is unique in its specific application for osteoporosis treatment, with a well-defined mechanism of action that targets bone metabolism . Its ability to simultaneously promote bone formation and inhibit bone resorption sets it apart from other similar compounds.

Propriétés

Numéro CAS |

63524-05-0 |

|---|---|

Formule moléculaire |

C3H4O4Sr |

Poids moléculaire |

191.68 g/mol |

Nom IUPAC |

strontium;propanedioate |

InChI |

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7); |

Clé InChI |

PUQGOSIRNNCACG-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(=O)[O-].[Sr+2] |

SMILES canonique |

C(C(=O)O)C(=O)O.[Sr] |

Apparence |

Solid powder |

Key on ui other cas no. |

183133-72-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NBS-101; NBS101; NBS 101 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

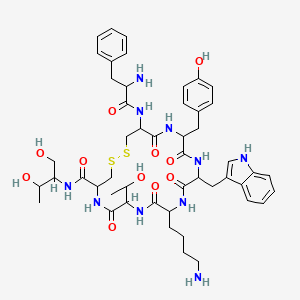

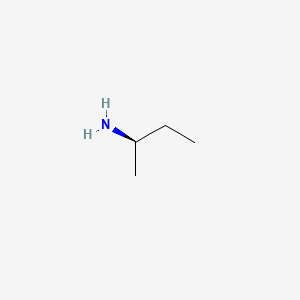

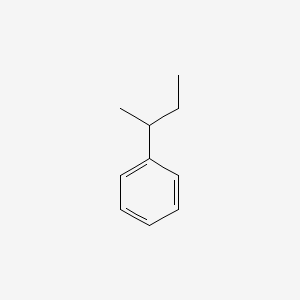

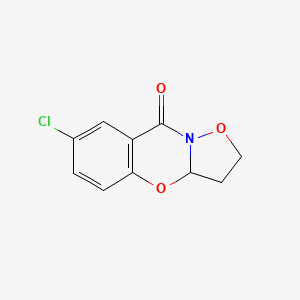

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)